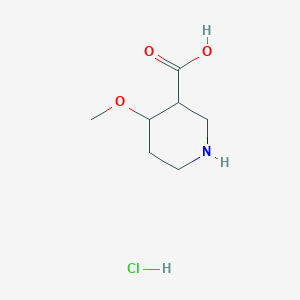

4-Methoxypiperidine-3-carboxylic acid;hydrochloride

Description

4-Methoxypiperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring a methoxy (-OCH₃) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position of the piperidine ring, with a hydrochloride salt. Piperidine derivatives are critical in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in central nervous system (CNS) drugs and enzyme inhibitors .

Properties

IUPAC Name |

4-methoxypiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-6-2-3-8-4-5(6)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOYINXDSDQXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxypiperidine-3-carboxylic acid;hydrochloride can be achieved through various synthetic routes. One common method involves the hydrogenation of substituted pyridines using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . Another approach includes the enantioselective multistage synthesis of hydroxypiperidine derivatives, which can be further modified to obtain the desired compound .

Chemical Reactions Analysis

4-Methoxypiperidine-3-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the methoxy group to a carbonyl group.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Cyclization: The compound can undergo cyclization reactions to form various piperidine derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role in synthesizing piperidine derivatives, which are crucial in developing drugs targeting various medical conditions. Piperidine rings are prevalent in numerous bioactive compounds, including those used to treat neurological disorders, cancer, and infectious diseases.

Anticancer Activity

Recent studies have highlighted the potential of 4-methoxypiperidine derivatives in cancer treatment. For instance, modifications of the methoxy group on the piperidine ring have shown varying degrees of potency against cancer cell lines. In one study, compounds incorporating 4-methoxypiperidine demonstrated significant antiproliferative effects against oesophageal cancer cells, with some derivatives exhibiting an EC50 value as low as 0.83 μM . This suggests that fine-tuning the substituents on the piperidine ring can enhance therapeutic efficacy.

Neuropharmacology

Piperidine derivatives, including those based on 4-methoxypiperidine, are also explored for their neuropharmacological properties. They have been implicated in the synthesis of drugs that target neurotransmitter systems, potentially aiding in treating conditions like Alzheimer's disease. The synthesis of donepezil, a widely used Alzheimer’s medication, involved piperidine derivatives, showcasing their importance in neuropharmaceuticals .

Synthesis of Bioactive Compounds

The versatility of 4-methoxypiperidine-3-carboxylic acid; hydrochloride allows for its use as a precursor in synthesizing various bioactive molecules.

Fluorinated Derivatives

Fluorination is a common strategy to enhance the metabolic stability and bioactivity of pharmaceuticals. The introduction of fluorine atoms into piperidine structures has been shown to improve their pharmacological profiles significantly. For example, fluorinated piperidines derived from 4-methoxypiperidine have been developed to target specific biological pathways more effectively . This approach is particularly relevant in designing drugs with improved efficacy and reduced side effects.

Antibacterial Agents

Research indicates that 4-methoxypiperidine derivatives can also serve as scaffolds for developing antibacterial agents. The structural modifications lead to compounds that exhibit strong antibacterial properties against various pathogens . This application is critical in addressing the growing concern of antibiotic resistance.

Case Study: Antiproliferative Activity

A recent study investigated a series of compounds based on 4-methoxypiperidine for their antiproliferative activity against different cancer cell lines. The research demonstrated that specific modifications at the 4-position significantly enhanced cytotoxicity compared to unmodified compounds . The findings underscore the importance of structural optimization in drug design.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. Compounds derived from 4-methoxypiperidine were tested for their ability to protect neuronal cells from oxidative stress and apoptosis, revealing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-Methoxypiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 4-methoxypiperidine-3-carboxylic acid hydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 4-Methoxypiperidine-3-carboxylic acid hydrochloride* | — | C₈H₁₄NO₃·HCl | ~207.66 | Methoxy (C4), carboxylic acid (C3) |

| Piperidine-4-carboxylic acid hydrochloride | 5984-56-5 | C₆H₁₁NO₂·HCl | 173.62 | Carboxylic acid (C4) |

| Methyl 4-oxopiperidine-3-carboxylate hydrochloride | 40117-63-3 | C₈H₁₂ClNO₃ | 205.64 | Ketone (C4), methyl ester (C3) |

| 4-(3-Methoxyphenyl)piperidine hydrochloride | 325808-20-6 | C₁₂H₁₈ClNO | 227.73 | Methoxy-phenyl (C4) |

| Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride | 176524-06-4 | C₁₆H₂₄ClNO₃ | 313.82 | Methoxybenzyl (C3), ethyl ester (C3) |

*Calculated based on structural analogs.

Key Observations :

- Aromatic vs.

Physicochemical Properties

- Acid Stability : Hydrochloride salts of piperidine derivatives generally exhibit moderate acid stability. For example, Nicardipine Hydrochloride (a dihydropyridine analog) shows pH-dependent stability, with degradation under strongly acidic conditions .

- Solubility : Carboxylic acid derivatives (e.g., Piperidine-4-carboxylic acid hydrochloride) are typically water-soluble due to ionization, whereas esters (e.g., Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride) are more lipophilic .

Biological Activity

Overview

4-Methoxypiperidine-3-carboxylic acid; hydrochloride (CAS No. 2402829-13-2) is a piperidine derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound features a methoxy group at the fourth position and a carboxylic acid group at the third position, which contribute to its pharmacological properties.

The biological activity of 4-Methoxypiperidine-3-carboxylic acid; hydrochloride is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. The methoxy and carboxylic acid groups enhance binding affinity to these targets, leading to diverse biological effects. Research indicates that modifications in the structure, particularly the positioning of substituents, significantly affect its potency and selectivity against specific biological pathways .

Biological Activities

-

Anticancer Properties :

- Studies have shown that piperidine derivatives, including 4-Methoxypiperidine-3-carboxylic acid; hydrochloride, exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine ring were found to influence antiproliferative activity against oesophageal cancer cells, with some derivatives showing EC50 values as low as 0.83 µM .

- Antimicrobial Activity :

-

Neuropharmacological Effects :

- Given its structural similarity to other piperidine compounds known for modulating neurotransmitter systems, 4-Methoxypiperidine-3-carboxylic acid; hydrochloride may influence neurotransmission and could be explored for treating neurological disorders.

Case Study 1: Antiproliferative Activity

A study evaluated various derivatives of 4-Methoxypiperidine-3-carboxylic acid in terms of their cytotoxic effects on cancer cell lines. The results indicated that certain modifications enhanced potency significantly compared to the parent compound. For example, compound derivatives with specific alkoxy substitutions showed improved EC50 values against OE33 cells, highlighting the importance of structural optimization in drug development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of 4-Methoxypiperidine-3-carboxylic acid were tested against a range of bacterial strains. The findings revealed that some derivatives exhibited strong inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis

| Compound | Structure | Biological Activity | EC50 (µM) |

|---|---|---|---|

| 4-Methoxypiperidine-3-carboxylic acid; hydrochloride | Methoxy at C4, Carboxylic at C3 | Anticancer, Antimicrobial | Varies based on modification |

| 4-Methoxypiperidine-4-carboxylic acid | Methoxy at C4 | Anticancer | Higher EC50 than C3 derivative |

| 3-Hydroxypiperidine-4-carboxylic acid | Hydroxyl instead of Methoxy | Reduced potency | Significantly higher EC50 |

Q & A

Q. What are the standard methods for synthesizing 4-methoxypiperidine-3-carboxylic acid hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling piperidine derivatives with methoxy and carboxylic acid groups. For example, sulfonylation or alkylation reactions under controlled pH and temperature can introduce the methoxy group (e.g., using 4-methoxyphenyl sulfonyl chloride in basic conditions) . Purity optimization includes:

- Recrystallization : Use ethanol/water mixtures for high-yield crystallization.

- Chromatography : Silica gel column chromatography with ethyl acetate:hexane (3:7) to isolate intermediates .

- Validation : Monitor purity via HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 210 nm) .

Example Synthesis Parameters Table:

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Piperidine + 4-Methoxybenzoyl chloride | 65 | 92% |

| 2 | Hydrolysis (NaOH, reflux) | 80 | 95% |

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR : Confirm structure via H NMR (δ 3.3 ppm for methoxy protons, δ 2.8–3.1 ppm for piperidine protons) and C NMR (δ 170 ppm for carboxylic acid) .

- IR : Detect carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry : ESI-MS (m/z 230.1 [M+H]) for molecular weight confirmation .

- Elemental Analysis : Validate C, H, N percentages (e.g., C: 49.2%, H: 6.1%, N: 5.8%) .

Q. What are the solubility and stability profiles of this compound under different conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water: 50 mg/mL at 25°C; DMSO: 100 mg/mL). Test via saturation shake-flask method .

- Stability :

- Light Sensitivity : Protect from UV light to prevent photodegradation (test via accelerated stability studies) .

Advanced Research Questions

Q. How can factorial design be applied to optimize synthesis parameters?

Methodological Answer: Use a factorial design to evaluate variables (temperature, catalyst concentration, reaction time). Example factors:

- Variables : Temperature (25°C vs. 40°C), catalyst loading (1% vs. 3%), and reaction time (6 vs. 12 hours).

- Response : Yield and purity.

- Analysis : ANOVA to identify significant factors. For instance, higher catalyst concentration (3%) may increase yield by 15% without compromising purity .

Example Factorial Design Table:

| Run | Temp (°C) | Catalyst (%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 1 | 6 | 62 |

| 2 | 40 | 3 | 12 | 78 |

Q. How can contradictions in spectroscopic data (e.g., NMR vs. HPLC) be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR integration ratios with HPLC peak areas. For example, a 1:1 impurity ratio in HPLC but absent in NMR suggests a non-UV-active contaminant .

- Advanced Techniques : Use LC-MS to correlate retention times with molecular ions.

- Spiking Experiments : Add a known standard to confirm co-elution in HPLC .

Q. What green chemistry approaches are applicable to synthesizing this compound?

Methodological Answer:

- Catalyst Selection : Use thiamine hydrochloride (5 mol%) as a biodegradable catalyst in aqueous conditions, reducing organic solvent use .

- Solvent Replacement : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Waste Reduction : Implement column chromatography-free purification via pH-dependent precipitation .

Q. How can an HPLC method be developed for quantifying this compound in complex matrices?

Methodological Answer:

- Column : C18 (250 × 4.6 mm, 5 µm).

- Mobile Phase : Phosphate buffer (pH 3.0):methanol (70:30) at 1.0 mL/min .

- Detection : UV at 207 nm (linear range: 1–100 µg/mL, R > 0.999) .

- Validation : Include recovery studies (98–102%) and precision testing (RSD < 2%).

Example HPLC Parameters Table:

| Parameter | Value |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Mobile Phase | Phosphate:MeOH (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 207 nm |

Q. How can stability under physiological conditions (e.g., in vitro assays) be assessed?

Methodological Answer:

- Simulated Biological Fluids : Incubate in PBS (pH 7.4) or cell culture medium at 37°C. Sample at 0, 6, 12, 24 hours.

- Analytical Monitoring : Use HPLC to track degradation products. For example, hydrolysis of the methoxy group may produce 3-carboxypiperidine .

- Kinetic Modeling : Calculate half-life (t) via first-order kinetics (e.g., t = 8 hours in serum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.